
6-(Benzyloxy)-2-(methylsulfanyl)pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 210402 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its role in advanced research, particularly in the areas of chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of NSC 210402 typically involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. The exact synthetic route can vary, but it often includes steps such as condensation reactions, cyclization, and purification processes. Reaction conditions such as temperature, pressure, and the use of catalysts are optimized to achieve the desired outcome.
Industrial Production Methods: In an industrial setting, the production of NSC 210402 is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves the same fundamental chemical reactions as in the laboratory but is adapted to handle larger quantities of reactants and products. Quality control measures are implemented to ensure that the compound meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions: NSC 210402 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the gain of electrons or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: In this reaction, one functional group in the molecule is replaced by another, which can significantly alter the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide, often under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used, typically in an inert atmosphere to prevent unwanted side reactions.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used, with conditions varying depending on the specific substitution reaction.
Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
NSC 210402 has a broad range of applications in scientific research, including:
Chemistry: It is used as a reagent or intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and mechanisms of action.
Industry: NSC 210402 is used in the development of new materials and technologies, particularly in the fields of electronics and nanotechnology.
Mecanismo De Acción
The mechanism by which NSC 210402 exerts its effects involves interactions at the molecular level. It may target specific enzymes or receptors, leading to changes in cellular processes. The pathways involved can include signal transduction, gene expression, and metabolic regulation. Detailed studies are required to fully elucidate these mechanisms and their implications for various applications.
Comparación Con Compuestos Similares
NSC 210402 can be compared to other compounds with similar structures or functions. Some similar compounds include:
NSC 125973: Known for its role in cancer research, particularly in the study of chemotherapeutic agents.
NSC 123127: Used in the development of materials with unique electronic properties.
The uniqueness of NSC 210402 lies in its specific chemical structure and the resulting properties that make it suitable for a wide range of applications. Its versatility and potential for innovation set it apart from other similar compounds.
Propiedades
Número CAS |
60722-76-1 |
|---|---|
Fórmula molecular |
C12H13N3OS |
Peso molecular |
247.32 g/mol |
Nombre IUPAC |
2-methylsulfanyl-6-phenylmethoxypyrimidin-4-amine |
InChI |
InChI=1S/C12H13N3OS/c1-17-12-14-10(13)7-11(15-12)16-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H2,13,14,15) |
Clave InChI |
VNOLVILJSFOKFU-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC(=CC(=N1)OCC2=CC=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


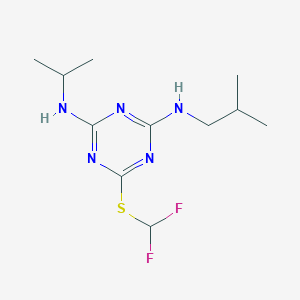

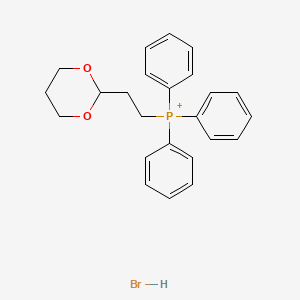
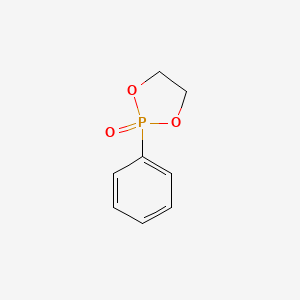
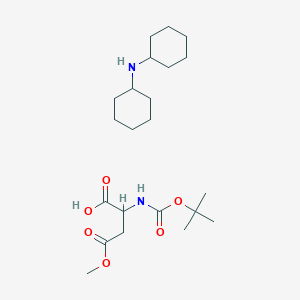
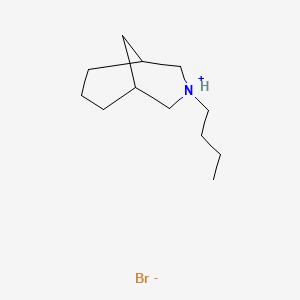
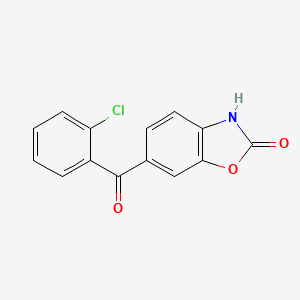
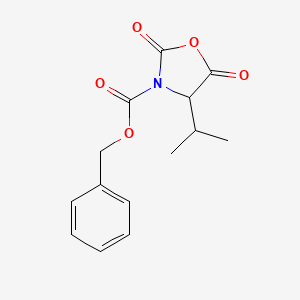
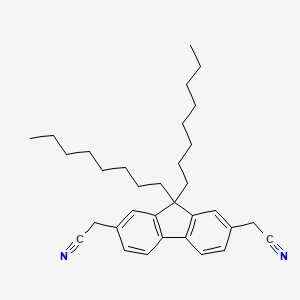
![2-phenyl-3-[4-(2,2,4-trimethyl-3H-thiochromen-4-yl)phenyl]quinazolin-4-one](/img/structure/B15196817.png)
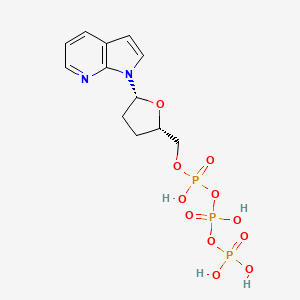


![Methyl 2-((2R,4aS,6S,7R,8S,8aS)-7,8-bis((tert-butyldimethylsilyl)oxy)-6-((S,E)-1-((tert-butyldimethylsilyl)oxy)-3-(trimethylsilyl)allyl)octahydropyrano[3,2-b]pyran-2-yl)acetate](/img/structure/B15196867.png)
